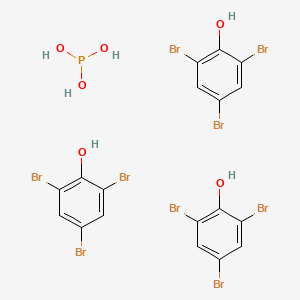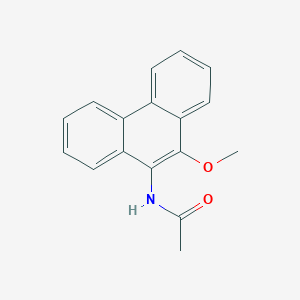
N-(10-methoxy-9-phenanthryl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(10-methoxy-9-phenanthryl)acetamide is an organic compound with the molecular formula C17H15NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 10th position and an acetamide group at the 9th position of the phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-methoxy-9-phenanthryl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, which undergoes a series of reactions to introduce the methoxy and acetamide groups.
Methoxylation: Phenanthrene is first subjected to methoxylation, where a methoxy group is introduced at the 10th position. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Acetamidation: The methoxylated phenanthrene is then reacted with acetic anhydride and ammonia to introduce the acetamide group at the 9th position. This reaction typically requires heating and may be carried out in the presence of a solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
N-(10-methoxy-9-phenanthryl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The methoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
科学的研究の応用
N-(10-methoxy-9-phenanthryl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s structural similarity to certain biologically active molecules makes it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-(10-methoxy-9-phenanthryl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and acetamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(9-phenanthryl)acetamide: Lacks the methoxy group, resulting in different chemical and biological properties.
10-methoxyphenanthrene: Lacks the acetamide group, affecting its reactivity and applications.
Phenanthrene: The parent compound without any substituents, used as a reference for studying the effects of functional groups.
Uniqueness
N-(10-methoxy-9-phenanthryl)acetamide is unique due to the presence of both methoxy and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and development.
特性
CAS番号 |
6318-80-5 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
N-(10-methoxyphenanthren-9-yl)acetamide |
InChI |
InChI=1S/C17H15NO2/c1-11(19)18-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17(16)20-2/h3-10H,1-2H3,(H,18,19) |
InChIキー |
WRKYPBXLNCCOCV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


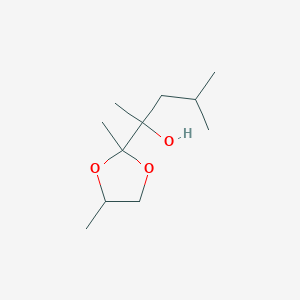
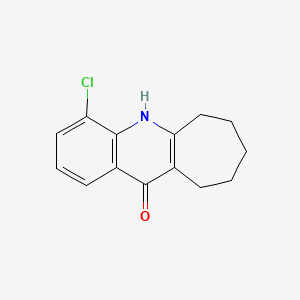

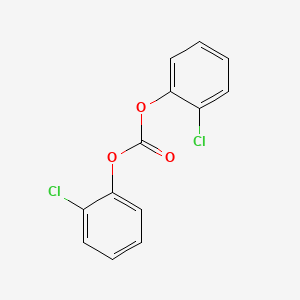
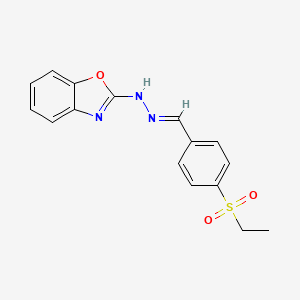

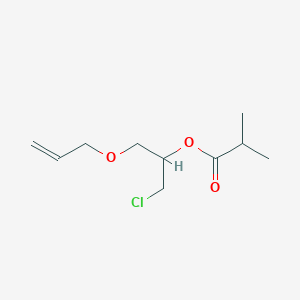
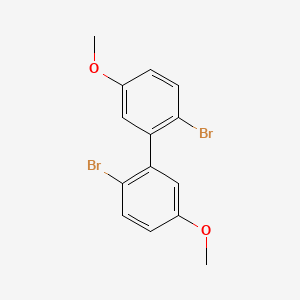
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)

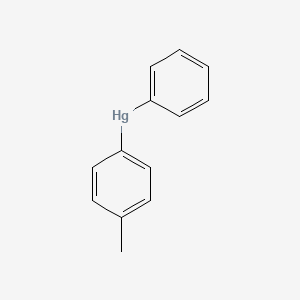
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
